

# **Application Notes and Protocols for GLPG1837** in Ussing Chamber Experiments

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

GLPG1837 is a potent and selective potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] It is an investigational compound developed for the treatment of Cystic Fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene.[2] [3] GLPG1837 enhances the channel-gating function of the CFTR protein, increasing the flow of chloride ions across the cell membrane.[2] This document provides detailed application notes and protocols for the use of GLPG1837 in Ussing chamber experiments to assess its efficacy on CFTR function in various cellular models.

Ussing chambers are a vital tool for studying epithelial ion transport in vitro.[4] By mounting a monolayer of epithelial cells or a section of epithelial tissue between two chambers, it is possible to measure the net ion transport as a short-circuit current (Isc). This technique is particularly valuable for characterizing the function of CFTR and the effect of modulator compounds like **GLPG1837**.

#### **Mechanism of Action of GLPG1837**

**GLPG1837** is a CFTR potentiator that increases the open probability of the CFTR channel.[4] It has been shown to be effective on various Class III and IV CFTR gating mutations, such as G551D, G178R, S549N, and R117H.[2][4] The mechanism of action of **GLPG1837** is believed



to be similar to that of the approved CFTR potentiator, ivacaftor (VX-770), and they may compete for the same binding site on the CFTR protein.



Click to download full resolution via product page

Signaling pathway of **GLPG1837** action on CFTR.

#### **Data Presentation**

The following tables summarize the potency and efficacy of **GLPG1837** on different CFTR mutations in primary human bronchial epithelial (HBE) cells as measured by transepithelial clamp circuit (TECC) in Ussing chamber experiments.

Table 1: Potency (EC50) of GLPG1837 on Various CFTR Mutations in Primary HBE Cells

| CFTR Mutation | GLPG1837 EC50 (nM) |
|---------------|--------------------|
| G551D/F508del | 159[4]             |
| R334W/F508del | 40.7[4]            |
| Wild-Type     | 88.0[4]            |



Table 2: Efficacy of GLPG1837 Compared to VX-770 in Primary HBE Cells

| CFTR Mutation | GLPG1837 Efficacy (% of VX-770) |
|---------------|---------------------------------|
| G551D/F508del | 173%[4]                         |
| R334W/F508del | 162%[4]                         |

## **Experimental Protocols**

This section provides a detailed protocol for assessing the effect of **GLPG1837** on CFTR function using the Ussing chamber technique. The protocol is designed for use with primary human bronchial epithelial cells cultured on permeable supports, but can be adapted for other cell types such as CFBE410-.

## **Materials and Reagents**

- Human bronchial epithelial cells cultured on permeable supports (e.g., Transwell®)
- Ussing Chamber System
- Voltage-clamp amplifier
- Krebs-Bicarbonate Ringer (KBR) solution
- Amiloride
- Forskolin
- GLPG1837
- CFTRinh-172
- Gas mixture: 95% O2 / 5% CO2
- Water bath or heating blocks (37°C)

## **Experimental Workflow**





Click to download full resolution via product page

Ussing chamber experimental workflow for GLPG1837.



#### **Detailed Protocol**

- Preparation of Solutions:
  - Prepare Krebs-Bicarbonate Ringer (KBR) solution and warm to 37°C.
  - Continuously bubble the KBR solution with 95% O2 / 5% CO2 to maintain pH at approximately 7.4.
  - Prepare concentrated stock solutions of amiloride, forskolin, GLPG1837, and CFTRinh-172 in a suitable solvent (e.g., DMSO).
- Ussing Chamber Setup:
  - Assemble the Ussing chamber system according to the manufacturer's instructions.
  - Fill the apical and basolateral chambers with pre-warmed and gassed KBR solution.
  - Carefully mount the permeable support with the cultured epithelial cell monolayer between the two chambers, ensuring a tight seal.
- Equilibration and Baseline Measurement:
  - Allow the system to equilibrate for 20-30 minutes at 37°C.
  - Under voltage-clamp conditions (clamped to 0 mV), record the stable baseline short-circuit current (Isc).
- Sequential Drug Addition:
  - Amiloride: Add amiloride to the apical chamber to a final concentration of 10-100 μM to block the epithelial sodium channel (ENaC). Record the decrease in Isc until a new stable baseline is reached.
  - Forskolin: Add forskolin to both the apical and basolateral chambers to a final concentration of 10 μM to activate adenylate cyclase, increase intracellular cAMP, and subsequently activate CFTR. Record the increase in Isc.



- GLPG1837: Add GLPG1837 to the apical chamber to the desired final concentration. A
  concentration range of 100 nM to 3 μM is recommended for initial experiments, with 3 μM
  often used to assess maximal efficacy.[4] Record the further increase in Isc, which
  represents the potentiation of CFTR activity.
- $\circ$  CFTRinh-172: To confirm that the observed current is CFTR-specific, add CFTRinh-172 to the apical chamber to a final concentration of 10  $\mu$ M. A significant decrease in Isc indicates that the current was indeed mediated by CFTR.
- Data Analysis:
  - $\circ$  Calculate the change in Isc ( $\Delta$ Isc) after the addition of each compound.
  - The GLPG1837-mediated potentiation of CFTR is determined by the ΔIsc following its addition to forskolin-stimulated cells.
  - Express the results as the mean ± standard error of the mean (SEM) from multiple experiments.

# Logical Relationships in CFTR Function Assessment





Click to download full resolution via product page

Logical relationships in Ussing chamber experiments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. GLPG1837, a CFTR potentiator, in p.Gly551Asp (G551D)-CF patients: An open-label, single-arm, phase 2a study (SAPHIRA1) PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. Identification and Characterization of Novel CFTR Potentiators PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for GLPG1837 in Ussing Chamber Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607657#glpg1837-application-in-ussing-chamber-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com